4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-oxospiro[33]heptan-1-yl}benzonitrile is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is fused to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene. This reaction is often catalyzed by transition metals such as rhodium or palladium under high-pressure conditions.
Introduction of the Ketone Group: The ketone group at the 3-position can be introduced via oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Attachment of the Benzonitrile Moiety: The final step involves the nucleophilic substitution reaction between the spirocyclic ketone and a benzonitrile derivative. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzonitrile derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: NaH, KOtBu, DMF
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted benzonitrile derivatives
Scientific Research Applications
4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, modulating their function. The benzonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-{3-oxospiro[3.3]heptan-1-yl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-{3-oxospiro[3.3]heptan-1-yl}benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
4-{3-oxospiro[3.3]heptan-1-yl}benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the spirocyclic structure provides a rigid and stable framework, enhancing its potential as a scaffold for drug design.
Properties
CAS No. |
2154244-46-7 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.